5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one
Overview
Description
5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one is a chemical compound with the molecular formula C7H5BrO2 . It is also known by other names such as 5-Bromo-2-hydroxycyclohepta-2,4,6-trienone and 5-bromotropolone .
Synthesis Analysis
An efficient synthesis of this compound and its methyl ether has been reported . The synthesis involves the reaction of a bicyclic dibromoalkene with iodine and silver acetate, yielding a cis-acetoxyhydroxynorcarane, which is then oxidized to give the ketone .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom, a hydroxy group, and a ketone group . The InChI string representation of the molecule is InChI=1S/C7H5BrO2/c8-5-1-3-6 (9)7 (10)4-2-5/h1-4H, (H,9,10)
.
Physical And Chemical Properties Analysis
The molecular weight of this compound is 201.02 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of the compound are both 199.94729 g/mol . The topological polar surface area is 37.3 Ų .
Scientific Research Applications
Synthesis and Chemical Reactions
Bromination Studies : Bromination of certain derivatives of cyclohepta pyrrol-6 (1H)-one, which closely resembles the structure of 5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one, has been studied, demonstrating the formation of various bromo-derivatives through different bromination processes and subsequent reactions (Sato, 1963).
Ring Expansion Studies : Research on 1-bromo-2,3,4,5-tetraethylalumole has shown ring expansion capabilities to form 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, which implies potential for structural transformations in related brominated compounds like this compound (Agou et al., 2015).
Reactivity with Amines : The reactivity of 5-bromocyclohepta[b]furan-4-one, which shares a structural similarity with the compound of interest, has been examined with different amines, revealing unique cine-substitution reactions (Crabbé & Deprés, 1980).
Synthesis of Analogues and Derivatives
Synthesis of Analogues : Efforts have been made in synthesizing structural analogues of related compounds, like the preparation of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one and its bromo-compounds, which are closely related to the compound (Carpenter et al., 1979).
Building Blocks in Asymmetric Synthesis : The use of 5H-alkyl-2-phenyl-oxazol-4-ones, which can be structurally related, as building blocks in asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives, demonstrates the potential versatility of similar compounds in synthetic chemistry (Trost et al., 2004).
Structural Studies and Crystallography
- Polymorphism Studies : Investigations into the polymorphs of structurally related compounds, like 5-nitrotropolone, reveal insights into the crystal structures and molecular interactions, which can be informative for similar compounds (Lyczko & Lyczko, 2014).
Future Directions
The future directions for the research and application of 5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one are not explicitly mentioned in the retrieved sources. However, given its involvement in various chemical reactions, it could potentially be explored further in the field of organic synthesis .
Properties
IUPAC Name |
5-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-5-1-3-6(9)7(10)4-2-5/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHLUZDNJJOKGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC=C1Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498452 | |
Record name | 5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90498452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3172-00-7 | |
Record name | 5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90498452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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